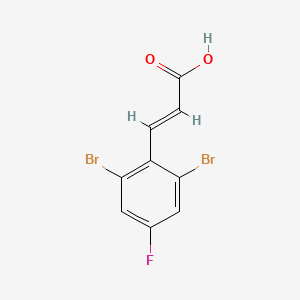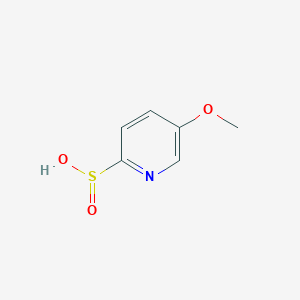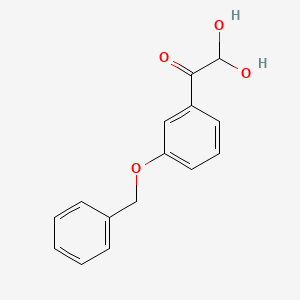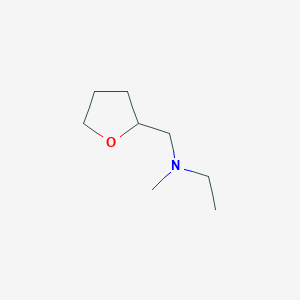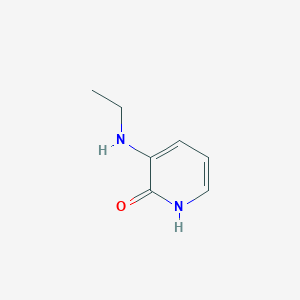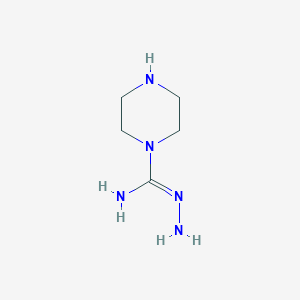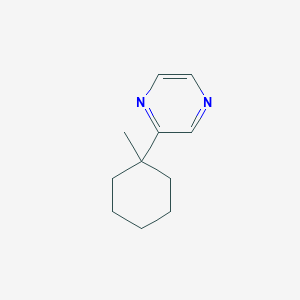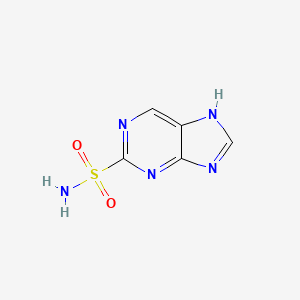
6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are well-known for their wide range of biological activities and are often used in medicinal chemistry for the development of various therapeutic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with 1-chloro-2,3-epoxypropane under specific conditions . The reaction is carried out in the presence of potassium carbonate in dimethylformamide (DMF), resulting in the formation of the desired compound in moderate yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and purity.
化学反応の分析
Types of Reactions
6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
科学的研究の応用
6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its antifibrotic activity, showing promise in the treatment of fibrotic diseases.
作用機序
The mechanism of action of 6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves the inhibition of viral DNA polymerases . The hydroxyl group of the compound plays a crucial role in this process by interacting with the active site of the enzyme, thereby preventing the replication of viral DNA. This mechanism is similar to that of other nucleoside analogs used in antiviral therapy.
類似化合物との比較
Similar Compounds
Tubercidin: A nucleoside antibiotic with antiviral properties.
Toyocamycin: Another nucleoside antibiotic with a similar mechanism of action.
Sangivamycin: Known for its antiviral and antitumor activities.
Uniqueness
6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 2-hydroxypropylamino group enhances its interaction with viral DNA polymerases, making it a promising candidate for further research in antiviral therapy.
特性
分子式 |
C9H15N3O3 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
6-(2-hydroxypropylamino)-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O3/c1-6(13)5-10-7-4-8(14)12(3)9(15)11(7)2/h4,6,10,13H,5H2,1-3H3 |
InChIキー |
ZQCLNYJTLNPANB-UHFFFAOYSA-N |
正規SMILES |
CC(CNC1=CC(=O)N(C(=O)N1C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



